molecular formula C9H14ClN B11914098 3,4,5-Trimethylaniline hydrochloride CAS No. 90642-55-0

3,4,5-Trimethylaniline hydrochloride

Cat. No.: B11914098
CAS No.: 90642-55-0
M. Wt: 171.67 g/mol
InChI Key: RYFXDAQCMQVTFZ-UHFFFAOYSA-N
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Description

3,4,5-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H14ClN . It is a derivative of aniline, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethylaniline hydrochloride typically involves the methylation of aniline derivatives. One common method is the Friedel-Crafts alkylation of aniline with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve:

    Temperature: 0-5°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Aluminum chloride

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactants: Aniline, methyl chloride, and aluminum chloride

    Reaction Conditions: Controlled temperature and pressure

    Purification: Crystallization and recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: 3,4,5-Trimethylquinone

    Reduction: 3,4,5-Trimethylaniline

    Substitution: 3,4,5-Tribromoaniline or 3,4,5-Trichloroaniline

Scientific Research Applications

3,4,5-Trimethylaniline hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • 2,4,5-Trimethylaniline
  • 3,4,5-Trimethylphenol
  • 3,4,5-Trimethylbenzoic acid

Comparison: 3,4,5-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 2,4,5-Trimethylaniline, it has different reactivity and solubility characteristics, making it suitable for specific applications in chemical synthesis and industrial processes.

Properties

CAS No.

90642-55-0

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

3,4,5-trimethylaniline;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-6-4-9(10)5-7(2)8(6)3;/h4-5H,10H2,1-3H3;1H

InChI Key

RYFXDAQCMQVTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)N.Cl

Origin of Product

United States

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